2-Aminotetradec-4-ene-1,3-diol
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Overview
Description
2-Aminotetradec-4-ene-1,3-diol is a compound that belongs to the class of aminodiols. It is characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a tetradecene backbone. This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminotetradec-4-ene-1,3-diol can be achieved through several methods. One common approach involves the nucleophilic addition of primary amines to α-methylene-γ-butyrolactone, followed by reduction of the resulting β-aminolactones to yield aminodiols . Another method includes the epoxidation of isopulegol, followed by oxirane ring opening with primary amines to produce N-substituted aminodiols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include steps such as benzylation, hydroxylation, and epoxidation, followed by aminolysis of the resulting oxiranes . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Aminotetradec-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols and other derivatives.
Reduction: Reduction reactions can convert the compound into different aminodiol forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like OsO4/NMO for dihydroxylation, and reducing agents for the reduction of aminolactones . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include various aminodiol derivatives, which can be further utilized in the synthesis of biologically active compounds .
Scientific Research Applications
2-Aminotetradec-4-ene-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Aminotetradec-4-ene-1,3-diol involves its interaction with specific molecular targets and pathways. It has been found to exhibit antimicrobial activity by disrupting the cell membranes of bacteria and yeast . The compound’s ability to release into the external medium suggests its role in defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Amino-octadec-4-ene-1,3-diol: Another aminodiol with a longer carbon chain, exhibiting similar biological activities.
Sphingosine derivatives: Compounds like sphingosine share structural similarities and are involved in similar biological processes.
Uniqueness
2-Aminotetradec-4-ene-1,3-diol is unique due to its specific carbon chain length and the presence of both amino and hydroxyl groups, which contribute to its distinct biological activities and applications .
Properties
IUPAC Name |
2-aminotetradec-4-ene-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h10-11,13-14,16-17H,2-9,12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRZDTXJMRRVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(C(CO)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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